molecular formula C5H11I B1604862 2-Iodo-2-methylbutane CAS No. 594-38-7

2-Iodo-2-methylbutane

Cat. No.: B1604862
CAS No.: 594-38-7
M. Wt: 198.05 g/mol
InChI Key: NWRZTQFWFPLHHX-UHFFFAOYSA-N
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Description

2-Iodo-2-methylbutane, also known as tert-amyl iodide, is an organic compound with the molecular formula C5H11I. It is a halogenated alkane, specifically an iodinated derivative of 2-methylbutane. This compound is characterized by the presence of an iodine atom attached to the second carbon of a 2-methylbutane chain. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-2-methylbutane can be synthesized through the iodination of 2-methylbutane. One common method involves the reaction of 2-methylbutane with iodine in the presence of red phosphorus. The reaction is typically carried out under reflux conditions to ensure complete conversion:

P+32I2PI3\text{P} + \frac{3}{2}\text{I}_2 \rightarrow \text{PI}_3 P+23​I2​→PI3​

PI3+3CH3CH2CH(CH3)OH3CH3CH2CH(CH3)I+H3PO3\text{PI}_3 + 3\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{OH} \rightarrow 3\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{I} + \text{H}_3\text{PO}_3 PI3​+3CH3​CH2​CH(CH3​)OH→3CH3​CH2​CH(CH3​)I+H3​PO3​

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 2-methylbutane with iodine monochloride (ICl) in the presence of a catalyst. This method allows for higher yields and better control over the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-2-methylbutane primarily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used. The reactions are typically carried out in aqueous or ethanolic solutions.
    • Example: Reaction with NaOH to form 2-methyl-2-butanol.

      CH3CH2C(CH3)I+NaOHCH3CH2C(CH3)OH+NaI\text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)\text{OH} + \text{NaI} CH3​CH2​C(CH3​)I+NaOH→CH3​CH2​C(CH3​)OH+NaI

    Elimination: Reagents such as potassium hydroxide (KOH) in ethanol can be used to induce elimination reactions, forming alkenes.
    • Example: Formation of 2-methyl-2-butene.

      CH3CH2C(CH3)I+KOHCH3CH2C(CH3)=CH2+KI+H2O\text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)\text{I} + \text{KOH} \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)=\text{CH}_2 + \text{KI} + \text{H}_2\text{O} CH3​CH2​C(CH3​)I+KOH→CH3​CH2​C(CH3​)=CH2​+KI+H2​O

Major Products: The major products formed from these reactions include 2-methyl-2-butanol and 2-methyl-2-butene, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-2-methylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds and in the study of reaction mechanisms.

    Biology: It can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-iodo-2-methylbutane in chemical reactions involves the formation of a carbocation intermediate. The iodine atom, being a good leaving group, departs from the molecule, resulting in the formation of a positively charged carbon center. This carbocation can then undergo nucleophilic attack or elimination, depending on the reaction conditions and reagents present.

Comparison with Similar Compounds

    2-Bromo-2-methylbutane: Similar in structure but contains a bromine atom instead of iodine. It undergoes similar reactions but with different reactivity due to the difference in bond strength between carbon-bromine and carbon-iodine bonds.

    2-Chloro-2-methylbutane: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to 2-iodo-2-methylbutane.

    2-Fluoro-2-methylbutane: Contains a fluorine atom. It is much less reactive due to the strong carbon-fluorine bond.

Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions. The large atomic radius of iodine also influences the stability of the carbocation intermediate, making it a valuable compound in studying reaction mechanisms and kinetics.

Properties

IUPAC Name

2-iodo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-4-5(2,3)6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRZTQFWFPLHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074720
Record name Butane, 2-iodo-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-38-7
Record name 2-Iodo-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-2-methylbutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2-iodo-2-methyl-
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Record name 2-iodo-2-methylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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